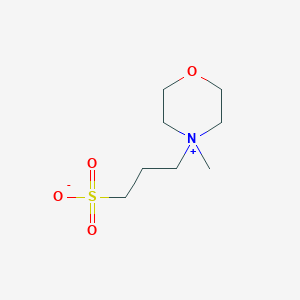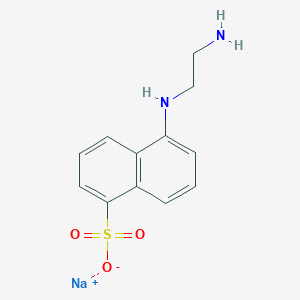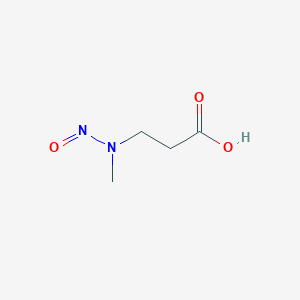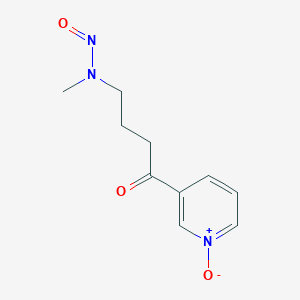
NNK-N-氧化物
描述
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone is a tobacco-specific nitrosamine known for its potent carcinogenic properties. It is primarily found in tobacco products and is a significant contributor to the carcinogenicity of tobacco smoke .
科学研究应用
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone is extensively studied for its role in tobacco-related carcinogenesis. It is used in research to:
Understand Carcinogenic Mechanisms: Investigate how tobacco-specific nitrosamines induce cancer at the molecular level.
Develop Chemopreventive Agents: Evaluate potential agents that can inhibit the carcinogenic effects of tobacco-specific nitrosamines.
Study DNA Alkylation: Examine the DNA alkylating properties of the compound and its role in mutagenesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone involves the nitrosation of nicotine-derived nitrosamines. The process typically includes the reaction of nicotine with nitrosating agents under acidic conditions .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes using controlled conditions to ensure safety and minimize exposure .
化学反应分析
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its corresponding N-oxide form.
Reduction: Reduction reactions can convert the nitroso group into an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
作用机制
The carcinogenicity of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone is primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that alkylate DNA, leading to mutations and cancer development. The primary molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and apoptosis .
相似化合物的比较
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine: A nitrosamine with potent carcinogenic effects, commonly found in various environmental sources.
N-Nitrosopyrrolidine: A nitrosamine known for its carcinogenicity in animal models
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone is unique due to its specific presence in tobacco products and its potent carcinogenicity. Its ability to form DNA adducts and induce lung tumors in animal models makes it a critical compound for studying tobacco-related cancers .
属性
IUPAC Name |
N-methyl-N-[4-(1-oxidopyridin-1-ium-3-yl)-4-oxobutyl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRWRVSPMYAJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226924 | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76014-82-9 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL-N-OXIDE)-1-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9H5BL53ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is NNK-N-oxide formed in the body?
A1: NNK-N-oxide is generated through the N-oxidation of NNK, primarily catalyzed by cytochrome P450 enzymes (CYPs) [, , , , ]. This metabolic pathway involves the addition of an oxygen atom to the nitrogen of the pyridine ring in NNK.
Q2: Is NNK-N-oxide considered a detoxification product of NNK?
A2: Yes, NNK-N-oxide is generally considered a detoxification product of NNK. Studies suggest that pyridine N-oxidation, the pathway leading to NNK-N-oxide formation, is a less carcinogenic route compared to the α-hydroxylation pathway of NNK [, , , ].
Q3: Which CYP enzymes are primarily involved in the formation of NNK-N-oxide?
A3: Research suggests that multiple CYP enzymes contribute to NNK-N-oxide formation. Studies using human liver microsomes and CYP-overexpressing cell lines have identified CYPs 2A6, 2C8, 2C19, 2E1, and 3A4 as significant contributors to this pathway [, ].
Q4: Can NNK-N-oxide be converted back to NNK?
A4: Yes, there's evidence suggesting that NNK-N-oxide can be reduced back to NNK by certain bacterial species found in the urinary tract. This finding highlights a potential concern for tobacco users with urinary tract infections, as it could lead to increased exposure to the carcinogenic NNK in the bladder [, ].
Q5: How significant is the N-oxidation pathway in the overall metabolism of NNK?
A5: While considered a detoxification pathway, N-oxidation is not the predominant metabolic route for NNK in humans. Studies analyzing urine samples from smokers revealed that NNAL-N-oxide, the N-oxide form of the major NNK metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), constituted less than 20% of total NNAL metabolites [].
Q6: Are there species differences in the formation of NNK-N-oxide?
A6: Yes, significant species variations exist in NNK metabolism, including the N-oxidation pathway. For instance, N-oxidation constitutes a larger proportion of total NNK metabolism in Syrian golden hamsters compared to mice and rats [].
Q7: Do dietary factors influence NNK-N-oxide formation?
A7: Research suggests that certain dietary components can modulate NNK metabolism. For example, phenethyl isothiocyanate (PEITC), found in cruciferous vegetables, has been shown to inhibit the α-hydroxylation pathway of NNK but does not affect NNK-N-oxide levels in urine [, , , , ].
Q8: Can NNK-N-oxide be used as a biomarker for NNK exposure?
A8: While detectable in urine, the relatively low levels of NNK-N-oxide compared to other NNK metabolites, coupled with the possibility of bacterial reduction back to NNK, limit its reliability as a sole biomarker for NNK exposure.
Q9: What are the challenges in analyzing NNK-N-oxide?
A9: Quantifying NNK-N-oxide, particularly at low concentrations, poses analytical challenges due to its structural similarity to other NNK metabolites and the potential for interconversion between NNK and its N-oxide form.
Q10: What analytical techniques are used to study NNK-N-oxide?
A10: High-performance liquid chromatography (HPLC) coupled with radiochemical detection is commonly employed to analyze NNK-N-oxide [, ]. The use of high-resolution mass spectrometry (HRMS) further enhances the sensitivity and specificity of these analyses [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


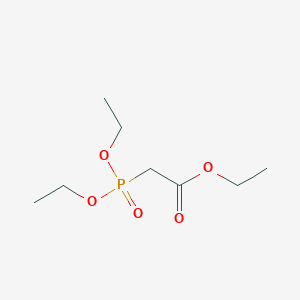

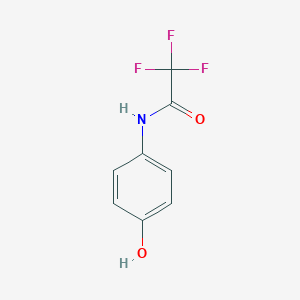
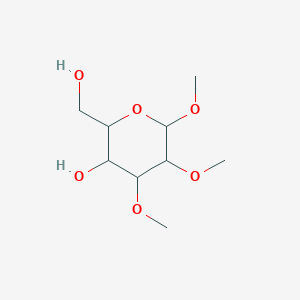
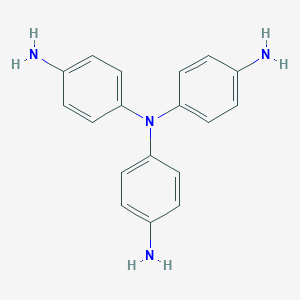
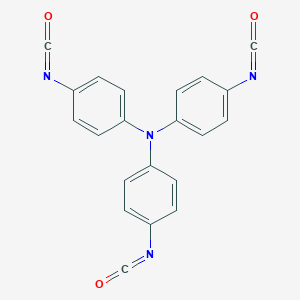


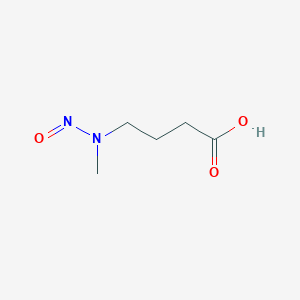
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
